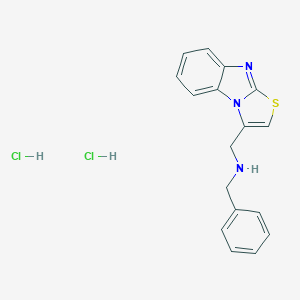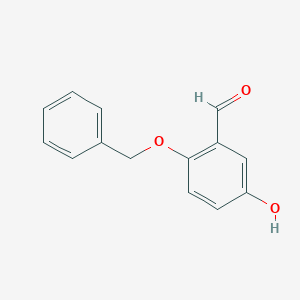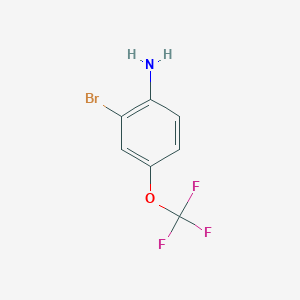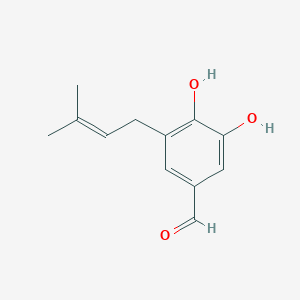
3,4-Dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde: is a chemical compound characterized by the presence of two hydroxyl groups and a prenyl group attached to a benzaldehyde core. This compound is known for its biological activities and is often isolated from natural sources such as plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with prenyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Esters or ethers
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities such as antioxidant and antimicrobial properties. It is studied for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antileishmanial and anticancer activities .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The biological activities of 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde are attributed to its ability to interact with various molecular targets. For instance, it can inhibit the function of specific enzymes or proteins involved in disease pathways. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Methyl 3,4-dihydroxy-5-(3-methyl-2-butenyl)benzoate: This compound has a similar structure but with a methyl ester group instead of an aldehyde group.
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl): Another structurally similar compound with slight variations in the position of the prenyl group.
Uniqueness: 3,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde is unique due to its specific substitution pattern on the benzaldehyde core, which imparts distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
161095-35-8 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3,4-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-4-10-5-9(7-13)6-11(14)12(10)15/h3,5-7,14-15H,4H2,1-2H3 |
Clave InChI |
DIYXVDVQPLASLL-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
SMILES canónico |
CC(=CCC1=C(C(=CC(=C1)C=O)O)O)C |
Sinónimos |
Benzaldehyde, 3,4-dihydroxy-5-(3-methyl-2-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


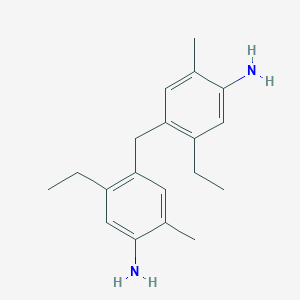


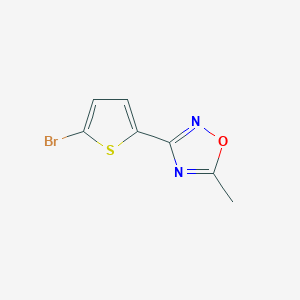
![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
